

Application Notes and Protocols: Zongertinib in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: Zongertinib

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Introduction

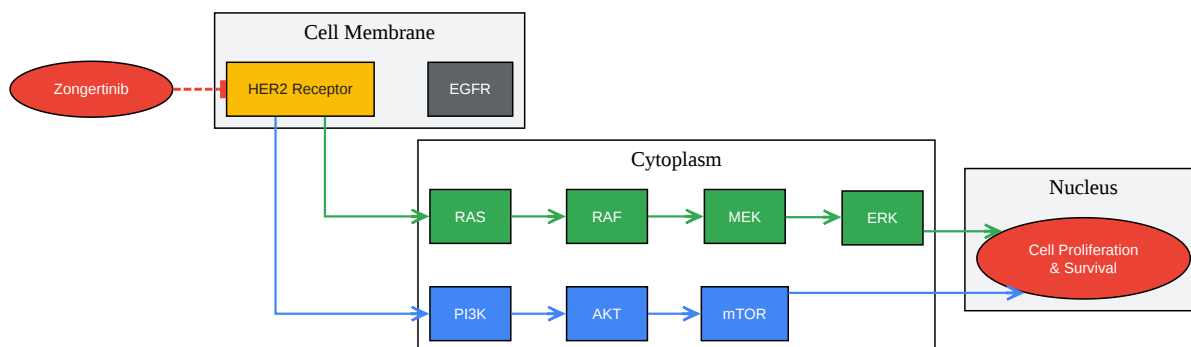
Zongertinib (BI 1810631) is a potent and selective oral tyrosine kinase inhibitor (TKI) that irreversibly targets human epidermal growth factor receptor 2 (HER2).[1][2] It has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) harboring HER2 mutations.[1][2][3] **Zongertinib's** mechanism of action involves covalently binding to the HER2 receptor, including challenging exon 20 insertion mutations, thereby inhibiting downstream signaling pathways and sparing the wild-type epidermal growth factor receptor (EGFR), which helps in limiting associated toxicities. [1]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a valuable tool in preclinical cancer research. These models closely recapitulate the heterogeneity and molecular characteristics of the original human tumor, making them highly relevant for evaluating the efficacy of targeted therapies like **Zongertinib**. This document provides detailed application notes and protocols for the use of **Zongertinib** in NSCLC PDX models.

Mechanism of Action and Signaling Pathway

Zongertinib is a covalent inhibitor of HER2. By binding to the tyrosine kinase domain of both wild-type and mutated HER2 receptors, it effectively blocks the activation of downstream

signaling cascades crucial for cell proliferation and survival, namely the MAPK and PI3K/AKT pathways.[1] Its high selectivity for HER2 over EGFR minimizes off-target effects commonly associated with other pan-ErbB inhibitors.[1]



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Caption: Zongertinib Inhibition of the HER2 Signaling Pathway.

Application in Patient-Derived Xenograft (PDX) Models

Preclinical studies have demonstrated the potent antitumor activity of **Zongertinib** in HER2-dependent human NSCLC xenograft models.[1][2] Specifically, in a PDX model derived from an NSCLC patient with a HER2 exon 20 insertion mutation (HER2YVMA), designated as CTG-2543, **Zongertinib** treatment led to significant tumor regression.[4]

Quantitative Data Summary

The following table summarizes the tumor growth inhibition data from the CTG-2543 NSCLC PDX model treated with **Zongertinib**.

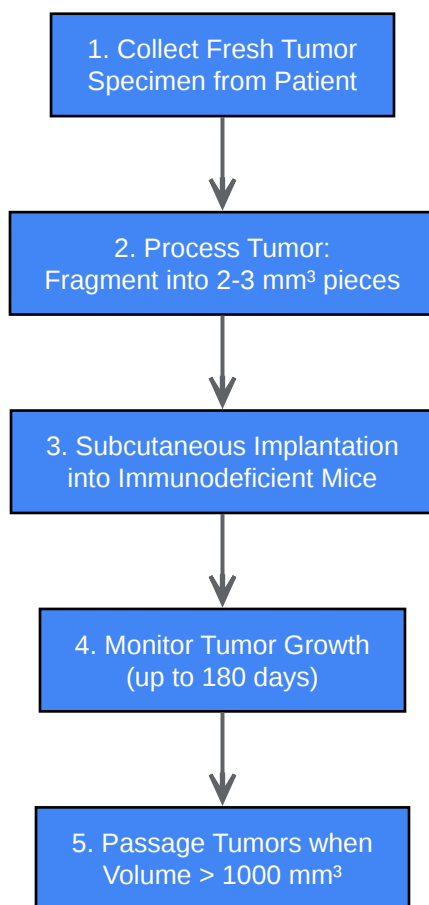
Treatment Group	Dosage & Schedule	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (TGI) (%)	Observations
Vehicle Control	N/A	Data not available	0	Progressive tumor growth
Zongertinib	30 mg/kg, twice daily (BID)	Tumor shrinkage	>100	Significant tumor regression
Poziotinib	1 mg/kg, once daily (QD)	Tumor shrinkage	>100	Effective tumor shrinkage
Erlotinib	75 mg/kg, once daily (QD)	Modest tumor growth	<100	Modest tumor growth inhibition, no regression

Data is compiled from preclinical studies on the CTG-2543 PDX model.[\[4\]](#)

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Model

This protocol outlines the general procedure for establishing an NSCLC PDX model.



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Caption: Workflow for NSCLC PDX Model Establishment.

Materials:

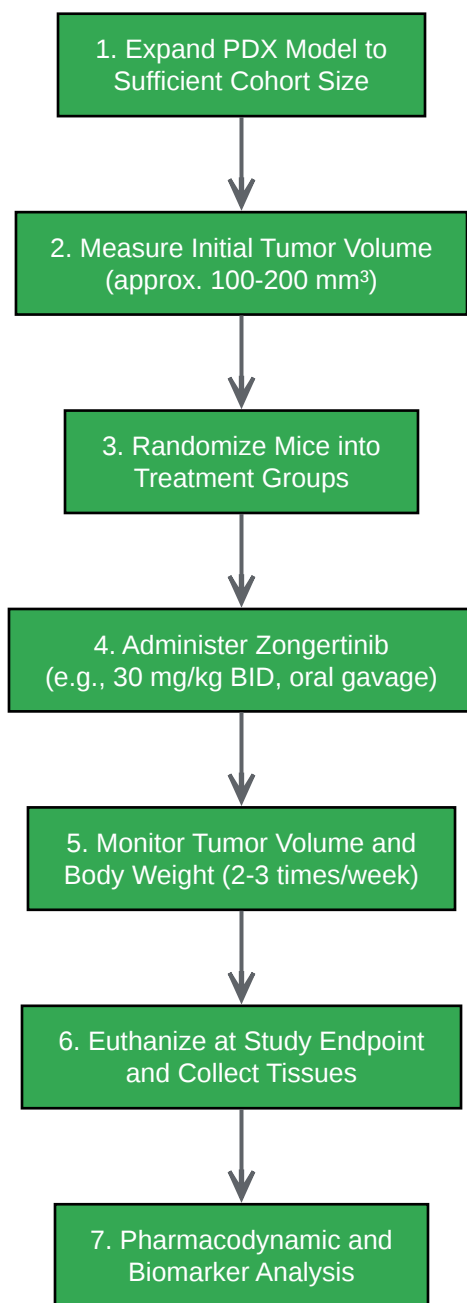
- Fresh NSCLC tumor tissue from a patient, collected under sterile conditions.
- 6-8 week old immunodeficient mice (e.g., Athymic Nude-Foxn1nu or NOD scid gamma (NSG) mice).
- Sterile surgical instruments.
- Phosphate-buffered saline (PBS) or appropriate cell culture medium.
- Matrigel (optional).

Procedure:

- **Tumor Tissue Collection:** Obtain fresh tumor tissue from a consenting patient immediately after surgical resection. The tissue should be placed in a sterile container with PBS or culture medium on ice and processed as soon as possible.
- **Tumor Processing:** In a sterile environment (e.g., a biological safety cabinet), wash the tumor tissue with cold PBS. Remove any non-tumor tissue. Mince the tumor into small fragments of approximately 2-3 mm³.
- **Implantation:**
 - Anesthetize the mouse using an approved protocol.
 - Make a small incision in the skin on the flank of the mouse.
 - Create a subcutaneous pocket using blunt dissection.
 - (Optional) Mix the tumor fragment with Matrigel.
 - Place a single tumor fragment into the subcutaneous pocket.
 - Close the incision with surgical clips or sutures.
- **Monitoring:** Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers 2-3 times per week once the tumors become palpable.
- **Passaging:** When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically remove the tumor. The tumor can then be processed and implanted into new host mice for expansion.

Zongertinib Efficacy Study in PDX Models

This protocol describes a typical in vivo efficacy study of **Zongertinib** in established NSCLC PDX models.



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Caption: Experimental Workflow for **Zongertinib** PDX Study.

Materials:

- Established NSCLC PDX-bearing mice with tumor volumes of 100-200 mm³.
- **Zongertinib** (BI 1810631).

- Vehicle control (e.g., Natrosol).
- Oral gavage needles.
- Calipers for tumor measurement.
- Analytical balance for weighing mice.

Procedure:

- Cohort Formation: Once tumors in the PDX model reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Treatment Administration:
 - Prepare **Zongertinib** formulation for oral administration. A dose of 30 mg/kg administered twice daily (BID) has been shown to be effective in the CTG-2543 PDX model.[\[4\]](#)
 - Administer **Zongertinib** or vehicle control to the respective groups via oral gavage.
- Tumor Growth and Health Monitoring:
 - Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the general health of the animals daily.
- Study Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration. At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis.
- Pharmacodynamic (PD) and Biomarker Analysis:
 - Tumor lysates can be analyzed by Western blot or ELISA to assess the levels of phosphorylated HER2, AKT, and ERK to confirm target engagement and downstream pathway inhibition.[\[1\]](#)

Conclusion

The use of patient-derived xenograft models provides a robust platform for evaluating the in vivo efficacy of **Zongertinib** against HER2-mutant NSCLC. The protocols and data presented in these application notes offer a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of **Zongertinib**. The significant tumor regression observed in the HER2YVMA-mutant PDX model underscores the promise of **Zongertinib** as a targeted therapy for this patient population.

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